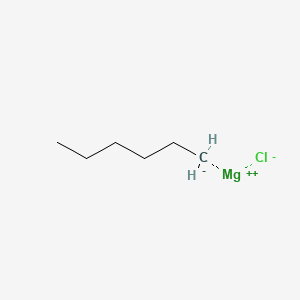

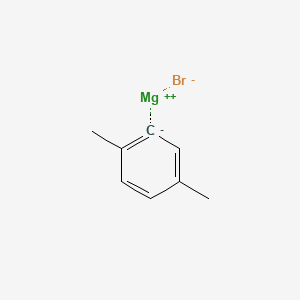

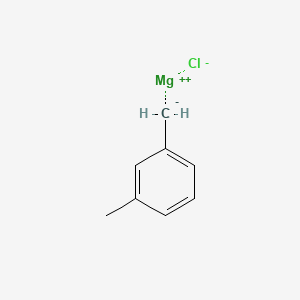

3-Methylbenzylmagnesium chloride

Overview

Description

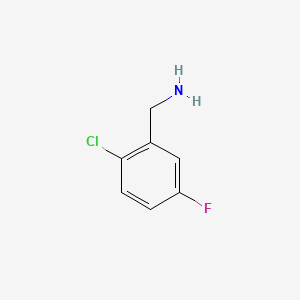

3-Methylbenzylmagnesium chloride is an organometallic compound . It has a molecular weight of 164.92 and a molecular formula of C8H9ClMg . It is commonly used in scientific research due to its complex structure and its ability to enable the synthesis of diverse organic molecules.

Synthesis Analysis

The synthesis of 3-Methylbenzylmagnesium chloride involves a multi-step reaction . The first step involves the use of tetrahydrofuran, followed by heating for 2 hours. The second step involves the use of pyridine and POCl3, again followed by heating for 2 hours .Molecular Structure Analysis

The molecular structure of 3-Methylbenzylmagnesium chloride is represented by the SMILES stringCc1cccc(C[Mg]Cl)c1 . The InChI key for this compound is IKENQFUQPCLWFT-UHFFFAOYSA-M . Chemical Reactions Analysis

3-Methylbenzylmagnesium chloride is a versatile chemical compound used in scientific research. It exhibits high perplexity due to its complex structure and offers burstiness by enabling the synthesis of diverse organic molecules.Physical And Chemical Properties Analysis

3-Methylbenzylmagnesium chloride has a density of 0.923 g/mL at 25 °C and a boiling point of 65 °C . It is stored at a temperature of 2-8°C . The compound is highly flammable .Scientific Research Applications

Initiator and Monomer in Polymerizations

3-Methylbenzylmagnesium chloride, as part of the broader category of Grignard reagents, plays a significant role in initiating polymerizations and acting as a monomer. For instance, studies on p- and m-Vinylbenzylmagnesium chlorides have shown their effectiveness as initiators in the polymerizations of methyl methacrylate (MMA) and styrene, leading to polymers with varied tacticities. These initiators have enabled the preparation of highly syndiotactic polymethyl methacrylate (PMMA) with low polydispersity, showcasing their utility in creating macromers for further polymerization and copolymerization processes (Hatada et al., 1986).

Reaction with Nitrosoimines

The reactivity of 3-Methylbenzylmagnesium chloride with nitrosoimines has been explored, demonstrating its utility in organic synthesis. Specifically, the compound has been utilized to react with 3-substituted 2-nitrosoimino-2,3-dihydrobenzothiazoles, yielding a variety of products. This showcases the Grignard reagent's versatility in engaging with nitroso groups via 1,2-addition, leading to complex organic compounds (Hisaoka et al., 1975).

Lewis Base Activation and Catalysis

3-Methylbenzylmagnesium chloride is involved in Lewis base activation of Grignard reagents with N-heterocyclic carbenes for catalytic enantioselective additions. This process highlights its role in asymmetric synthesis, enabling the creation of products with all-carbon quaternary sterogenic centers. The use of chiral bidentate N-heterocyclic carbene effectively alters the reactivity and selectivity of the Grignard reagent, underscoring its importance in catalytic applications (Lee & Hoveyda, 2006).

Electrochemical Studies and Metal Organic Frameworks

The compound has been studied in the context of electrochemical synthesis, particularly in the formation of adducts with trimethylindium and trimethylgallium. This research area illustrates the potential of 3-Methylbenzylmagnesium chloride in developing metal-organic frameworks and organometallic compounds, facilitating advancements in materials science and nanotechnology (Jones et al., 1984).

Safety And Hazards

properties

IUPAC Name |

magnesium;1-methanidyl-3-methylbenzene;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9.ClH.Mg/c1-7-4-3-5-8(2)6-7;;/h3-6H,1H2,2H3;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPIXEEVXDGICED-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)[CH2-].[Mg+2].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClMg | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methylbenzylmagnesium chloride | |

CAS RN |

29875-06-7 | |

| Record name | 3-METHYLBENZYLMAGNESIUM CHLORIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

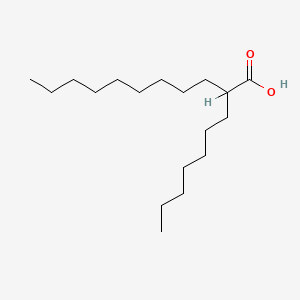

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B1591104.png)